molecular formula C7H8BFN2O3 B1522183 3-Borono-4-fluorobenzohydrazide CAS No. 874289-56-2

3-Borono-4-fluorobenzohydrazide

Cat. No.: B1522183
CAS No.: 874289-56-2
M. Wt: 197.96 g/mol
InChI Key: MAVMVAKNYGFECD-UHFFFAOYSA-N
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Description

3-Borono-4-fluorobenzohydrazide is a chemical compound with the molecular formula C7H8BFN2O3. This compound is characterized by the presence of a boronic acid group, a fluorine atom, and a hydrazide group, making it a unique and versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Borono-4-fluorobenzohydrazide typically involves the reaction of 3-fluorobenzoic acid with boronic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent, such as a palladium catalyst, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Borono-4-fluorobenzohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

3-Borono-4-fluorobenzohydrazide has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of boronic acid derivatives and their conjugates.

  • Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Industry: It is employed in the development of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism by which 3-Borono-4-fluorobenzohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with amino acids, such as serine, threonine, and cysteine, in enzymes. This interaction can modulate enzyme activity and influence biological processes.

Comparison with Similar Compounds

3-Borono-4-fluorobenzohydrazide is compared with other similar compounds, such as 3-borono-4-methylbenzohydrazide and 3-borono-4-chlorobenzohydrazide. While these compounds share the boronic acid and hydrazide functional groups, the presence of different substituents (fluorine, methyl, or chlorine) on the benzene ring results in distinct chemical and biological properties. The fluorine atom in this compound enhances its reactivity and stability compared to its counterparts.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biochemical studies, drug discovery, and material science. Further research and development of this compound may lead to new discoveries and advancements in various fields.

Properties

IUPAC Name

[2-fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFN2O3/c9-6-2-1-4(7(12)11-10)3-5(6)8(13)14/h1-3,13-14H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVMVAKNYGFECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NN)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660192
Record name [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-56-2
Record name [2-Fluoro-5-(hydrazinecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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